2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-13-11-18(21-28-13)22-29(24,25)15-9-7-14(8-10-15)20-19(23)12-27-17-6-4-3-5-16(17)26-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCSTXGMCBBPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the preparation of 2-methoxyphenol, which is then reacted with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)halide.
Introduction of the Oxazolylsulfamoyl Group: The next step involves the reaction of the 2-(2-methoxyphenoxy)halide with 5-methyl-1,2-oxazole-3-sulfonamide under suitable conditions to introduce the oxazolylsulfamoyl group.
Formation of the Acetamide Moiety: Finally, the resulting intermediate is reacted with an appropriate acylating agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazolylsulfamoyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. The structural similarity of 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide to known antimicrobial agents suggests potential efficacy against various bacterial strains .
- Anti-inflammatory Properties:
- Anticancer Research:
Pharmacological Studies
- Mechanism of Action:
- Bioavailability and Pharmacokinetics:
Agricultural Applications
- Pesticidal Activity:
- Herbicidal Properties:
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfamoyl derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting a promising avenue for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research involving inflammatory models has shown that derivatives with oxazole rings can reduce pro-inflammatory cytokine levels significantly. This suggests that further exploration into the anti-inflammatory applications of this compound could yield valuable therapeutic options for conditions like arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: In some cases, the compound can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Acetamide Cores
The following compounds share the core 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl group but differ in substituents, leading to variations in physicochemical and biological properties:
Key Structural and Functional Comparisons
Substituent Effects on Lipophilicity and Solubility The target compound’s 2-methoxyphenoxy group balances moderate lipophilicity (XLogP3 = 2.4) with hydrogen-bonding capacity (2 donors, 8 acceptors) . The isopropyl-3-methylphenoxy analogue (predicted density: 1.332 g/cm³) has bulkier substituents, increasing steric hindrance and possibly reducing membrane permeability compared to the target compound .
Synthetic Routes The benzenesulfonamide analogue () was synthesized via pH-controlled reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride . Chloroacetamide derivatives (e.g., ) often employ chloroacetyl chloride in dimethylformamide (DMF), suggesting similar methods could apply to the target compound .
Biological Activity The benzenesulfonamide analogue demonstrated antimicrobial activity, attributed to the sulfonamide group’s inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis . Ethyl carbamothioyl derivatives () showed superior antimicrobial effects, indicating that sulfur-containing groups may enhance activity .
Crystallographic Insights The benzenesulfonamide compound () crystallizes in a monoclinic system (space group P2₁/c) with planar aromatic rings and dihedral angles influencing molecular packing . The target compound’s phenoxy group may introduce torsional strain, altering crystal lattice stability.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide , with CAS number 433318-40-2 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O6S |
| Molecular Weight | 393.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZBMGKZKXGJZQFQ-UHFFFAOYSA-N |
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity:
Studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation. The specific oxazole moiety in this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
2. Anti-inflammatory Properties:
The sulfamoyl group present in the compound is known to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
3. Antimicrobial Effects:
Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The methoxyphenoxy group enhances its solubility and bioavailability, potentially increasing its effectiveness against pathogens .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction: It may bind to receptors that regulate cell signaling pathways related to growth and inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar oxazole derivatives. Results indicated significant inhibition of cell viability in breast and colon cancer cell lines when treated with compounds containing the oxazole moiety .
Case Study 2: Anti-inflammatory Activity
In a clinical trial assessing anti-inflammatory agents, a related compound demonstrated a reduction in biomarkers for inflammation after treatment over four weeks. This suggests potential therapeutic applications for chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For the sulfonamide core, refluxing sulfanilamide derivatives with acyl chlorides (e.g., benzoyl chloride) in pyridine or NaOH yields intermediates. Microwave-assisted synthesis significantly improves yields (e.g., from 84% to 89% for analogous compounds) by enhancing reaction kinetics and reducing side products . Optimize solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.5 molar ratio of nucleophile to electrophile). Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- TLC : Monitor reaction progress using silica gel plates with mobile phases like ethyl acetate/hexane (3:7); Rf values help assess purity .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, S=O stretch at ~1350–1200 cm⁻¹ for sulfonamides) .
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~168–170 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 430.2 [M+1]) validates molecular weight .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays against target proteins (e.g., EGFR for anticancer activity or viral polymerases for antiviral potential). Use MTT assays to assess cytotoxicity in cancer cell lines (IC50 values) . For hypoglycemic activity, evaluate glucose uptake in adipocyte cell models . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility.
Advanced Research Questions
Q. How can molecular docking studies be designed to elucidate interactions with target proteins like EGFR or viral polymerases?
- Methodological Answer :
- Software : Use AutoDock Vina for docking due to its speed and accuracy. Set up grid boxes covering the protein’s active site (e.g., dimensions 25 Å × 25 Å × 25 Å centered on catalytic residues) .
- Ligand Preparation : Minimize the compound’s energy using MMFF94 force fields in OpenBabel. Generate flexible torsions for the methoxyphenoxy and oxazole groups .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to assess binding stability .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-docking : Verify docking parameters (e.g., exhaustiveness = 32 in Vina) to ensure pose reproducibility .
- Binding Free Energy Calculations : Use MM-PBSA/GBSA in MD trajectories to account for solvation effects overlooked in docking .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD values) or mutagenesis studies to confirm critical residues .
Q. How can hydrogen bonding and crystal packing be analyzed to inform structure-activity relationships (SAR)?
- Methodological Answer :
- Crystallography : Solve the crystal structure using SHELXL for refinement. Analyze hydrogen bonds (e.g., N–H···O=S interactions) with ORTEP-3 for visualization .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R²₂(8) rings) and correlate with solubility or stability .
- Thermal Analysis : DSC/TGA reveals melting points (e.g., 278–280°C) and polymorphic transitions affecting bioavailability .
Q. What synthetic modifications enhance selectivity for specific biological targets?
- Methodological Answer :
- SAR Studies : Modify the methoxyphenoxy group (e.g., replace with halogenated phenyl) to probe hydrophobic interactions. Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance sulfonamide acidity, improving target binding .
- Prodrug Design : Acetylate the sulfonamide nitrogen (as in N4-acetylsulfamethoxazole) to improve metabolic stability .
Data Analysis and Optimization
Q. How should researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., acylations). Use microwave reactors for scalable, high-yield synthesis .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust pH or temperature to suppress them .
Q. What statistical approaches are recommended for analyzing bioactivity data variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
